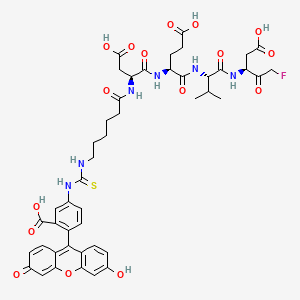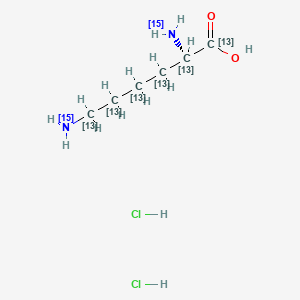
L-Lysine-13C6,15N2 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-13C6,15N2 (dihydrochloride) is a stable isotope-labeled compound of L-Lysine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6,15N2 (dihydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled precursors. The fermentation process is followed by purification steps to isolate the labeled L-Lysine, which is then converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of L-Lysine-13C6,15N2 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of genetically engineered microorganisms capable of incorporating the isotopes into the amino acid. The fermentation is carried out in large bioreactors, and the product is purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
L-Lysine-13C6,15N2 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized lysine derivatives .
科学的研究の応用
L-Lysine-13C6,15N2 (dihydrochloride) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of lysine in various biochemical pathways.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) to study protein synthesis and turnover.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lysine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for use in diagnostics and therapeutic research
作用機序
The mechanism of action of L-Lysine-13C6,15N2 (dihydrochloride) is similar to that of natural L-Lysine. It is incorporated into proteins during translation and can be involved in various metabolic pathways. The isotopic labels allow for precise tracking and quantification of lysine’s role in these processes. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in lysine metabolism .
類似化合物との比較
Similar Compounds
L-Lysine-15N2 hydrochloride: Labeled with nitrogen-15 isotopes.
L-Lysine-13C6 hydrochloride: Labeled with carbon-13 isotopes.
L-Lysine-2HCl: Deuterium-labeled lysine .
Uniqueness
L-Lysine-13C6,15N2 (dihydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. It allows for simultaneous tracking of carbon and nitrogen atoms in biochemical pathways, offering a more comprehensive understanding of lysine metabolism .
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
227.05 g/mol |
IUPAC名 |
(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1;; |
InChIキー |
JBBURJFZIMRPCZ-XLWLNXBUSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


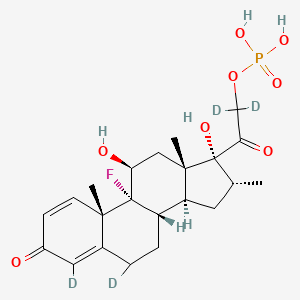

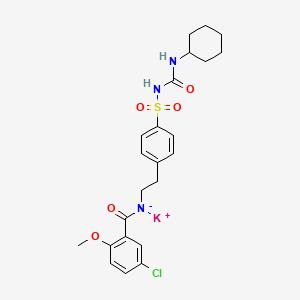
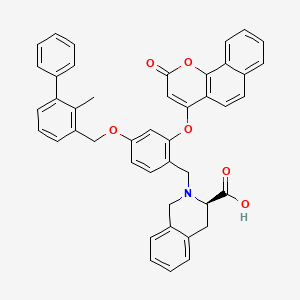
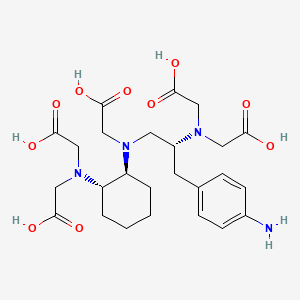

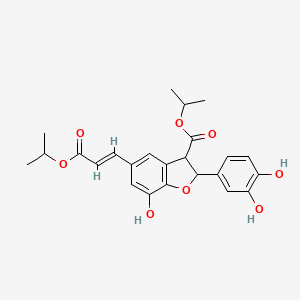
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)

